molecular formula C24H23NO2 B4546362 N-(4-phenylbutyl)-9H-xanthene-9-carboxamide

N-(4-phenylbutyl)-9H-xanthene-9-carboxamide

Cat. No.: B4546362
M. Wt: 357.4 g/mol
InChI Key: BWSKQGYHWUNIMG-UHFFFAOYSA-N
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Description

N-(4-phenylbutyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide functional group attached to a 4-phenylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure the desired quality and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The aromatic rings in the xanthene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-phenylbutyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-phenylbutyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-24(25-17-9-8-12-18-10-2-1-3-11-18)23-19-13-4-6-15-21(19)27-22-16-7-5-14-20(22)23/h1-7,10-11,13-16,23H,8-9,12,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSKQGYHWUNIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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